N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring attached to a tetrahydrofuran ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide typically involves the reaction of pyridine derivatives with tetrahydrofuran-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of tetrahydrofuran-2-carboxamide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- N-(Pyridin-2-ylmethyl)tetrahydrofuran-2-carboxamide
- N-(Pyridin-4-ylmethyl)tetrahydrofuran-2-carboxamide
- N-(Pyridin-3-ylmethyl)furan-2-carboxamide
Comparison: N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide is unique due to the specific positioning of the pyridine ring and the tetrahydrofuran ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted drug design .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h1,3,5,7,10H,2,4,6,8H2,(H,13,14) |
InChI Key |
YSIXBSRWVUMCRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.